molecular formula C12H22O2 B1168448 Bicyclo2.2.1heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- CAS No. 109280-15-1

Bicyclo2.2.1heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)-

Cat. No.: B1168448
CAS No.: 109280-15-1
M. Wt: 198.30 g/mol
InChI Key: RRCYFCPKYNYACP-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)-, also known as (1R)-(+)-camphor dimethyl acetal, is a bicyclic organic compound with the molecular formula C12H22O2 and a molecular weight of 198.302 g/mol . This compound is characterized by its unique bicyclic structure, which includes two methoxy groups and three methyl groups attached to the heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- typically involves the reaction of camphor with methanol in the presence of an acid catalyst. This process results in the formation of the dimethyl acetal derivative of camphor . The reaction conditions often include refluxing the reactants for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade camphor and methanol, with acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions include camphorquinone derivatives from oxidation, reduced camphor from reduction, and various substituted derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- include:

Uniqueness

The uniqueness of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

109280-15-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(1R,4R)-2,2-dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H22O2/c1-10(2)9-6-7-11(10,3)12(8-9,13-4)14-5/h9H,6-8H2,1-5H3/t9-,11-/m1/s1

InChI Key

RRCYFCPKYNYACP-MWLCHTKSSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)CC2(OC)OC

Canonical SMILES

CC1(C2CCC1(C(C2)(OC)OC)C)C

Synonyms

Bicyclo2.2.1heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.